N-(3-methylphenyl)-2-[4-[(E)-2-(5-nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]phenoxy]acetamide
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Overview
Description
N-(3-methylphenyl)-2-[4-[2-(5-nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]phenoxy]acetamide is an anilide.
Scientific Research Applications
Anticancer Applications
Several studies have shown that compounds similar to N-(3-methylphenyl)-2-[4-[(E)-2-(5-nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]phenoxy]acetamide exhibit potential anticancer activities. For instance, derivatives of 2-(substituted phenoxy) acetamide have been tested for their anticancer activities against breast cancer and neuroblastoma cell lines, showing promising results (Rani, Pal, Hegde, & Hashim, 2014). Additionally, certain derivatives with aryloxy groups attached to the pyrimidine ring demonstrated appreciable cancer cell growth inhibition in various cancer cell lines (Al-Sanea et al., 2020).
Antimicrobial and Anti-inflammatory Applications
Compounds structurally related to this compound have been explored for their antimicrobial and anti-inflammatory properties. For example, novel N-substituted benzimidazole derivatives displayed significant antimicrobial activity against Methicillin Resistant Staphylococcus aureus (MRSA) (Chaudhari et al., 2020). Moreover, certain acetamide derivatives have been found to possess anti-inflammatory and analgesic activities (Rani et al., 2016).
Other Applications
In addition to anticancer, antimicrobial, and anti-inflammatory applications, related compounds have also been investigated for other purposes. For example, derivatives with a phenoxyacetamide structure have been evaluated for herbicidal activities, showing effectiveness against certain dicotyledonous weeds (Wu et al., 2011). Additionally, pyrimidine-based compounds have been studied for their optical properties, contributing to the field of material sciences (Wannalerse et al., 2022).
Properties
Molecular Formula |
C21H18N4O6 |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
N-(3-methylphenyl)-2-[4-[(E)-2-(5-nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]phenoxy]acetamide |
InChI |
InChI=1S/C21H18N4O6/c1-13-3-2-4-15(11-13)22-18(26)12-31-16-8-5-14(6-9-16)7-10-17-19(25(29)30)20(27)24-21(28)23-17/h2-11H,12H2,1H3,(H,22,26)(H2,23,24,27,28)/b10-7+ |
InChI Key |
DRERXXIFEGSVDR-JXMROGBWSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)/C=C/C3=C(C(=O)NC(=O)N3)[N+](=O)[O-] |
SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)C=CC3=C(C(=O)NC(=O)N3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)C=CC3=C(C(=O)NC(=O)N3)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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